1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18817424
Molecular Formula: C11H13ClO2S
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClO2S |
|---|---|
| Molecular Weight | 244.74 g/mol |
| IUPAC Name | 1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
| Standard InChI Key | ATZLNHYNIHVOHR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one (IUPAC name: 1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃ClO₂S and a molecular weight of 244.74 g/mol. The compound’s structure features a propan-2-one backbone substituted at the α-carbon with a chloro group and a para-ethoxy/meta-mercapto-substituted phenyl ring (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClO₂S | |
| Molecular Weight | 244.74 g/mol | |
| CAS Registry | 1803721-08-5 (disputed) | |
| SMILES | CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S | |
| InChI Key | ATZLNHYNIHVOHR-UHFFFAOYSA-N |
The structural complexity arises from the juxtaposition of electron-donating (ethoxy) and electron-withdrawing (chloro, mercapto) groups, which influence its reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthesis protocols for 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one remain undocumented in public literature, analogous compounds suggest a multi-step approach involving:
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Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to a substituted benzene ring.
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Ethoxylation: Etherification at the para position using ethylating agents like diethyl sulfate.
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Chlorination: α-Chlorination via reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Mercapto Group Introduction: Thiolation at the meta position using sulfur nucleophiles under controlled conditions .
Industrial-scale production would likely optimize solvent systems (e.g., dichloromethane) and catalytic processes to enhance yield and purity.
Physicochemical Properties
Reactivity Profile
The compound’s reactivity is governed by three key functional groups:
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Chloro Group: Participates in nucleophilic substitution (SN₂) reactions, enabling derivatization with amines or thiols.
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Carbonyl Group: Susceptible to reduction (e.g., LiAlH₄ → secondary alcohol) or condensation reactions (e.g., Schiff base formation) .
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Mercapto Group: Acts as a hydrogen bond donor and undergoes oxidation to disulfides or sulfonic acids.
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Lipophilic (soluble in DCM, THF) | |
| Stability | Air-sensitive (mercapto group oxidation) | |
| Melting Point | Not reported | – |
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s structural motifs align with bioactive molecules:
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Antimicrobial Agents: Mercapto groups exhibit metal-chelating properties, disrupting microbial enzyme function.
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Kinase Inhibitors: The chloro-propanone scaffold mimics ATP-competitive inhibitors in kinase binding pockets.
Table 3: Potential Biological Targets
| Target | Mechanism | Evidence Level |
|---|---|---|
| Bacterial Dihydrofolate Reductase | Thiol-mediated inhibition | In silico |
| Human MAP Kinases | Competitive ATP binding | Hypothetical |
Structural Analogs and Comparative Analysis
Functional Group Variations
Comparative studies with analogs highlight the impact of substituents on bioactivity:
Table 4: Analog Comparison
Future Directions
Research Opportunities
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Mechanistic Studies: Elucidate interactions with biological targets via X-ray crystallography.
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Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.
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Therapeutic Exploration: Screen against neglected disease targets (e.g., tropical parasites).
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